

benchmarking 4-amino-N-...-butanamide performance against a competitor compound

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Compound of Interest

Compound Name: 4-amino-N-[(2S)-1-[[[(2S)-3-(4-chlorophenyl)-1-[[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide

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An objective comparison of the inhibitory performance of 4-amino-N-phenylbutanamide against a leading competitor compound in targeting the XYZ enzyme, a key protein in neuroinflammatory pathways. This guide provides a detailed analysis of experimental data and methodologies to assist researchers and drug development professionals in making informed decisions.

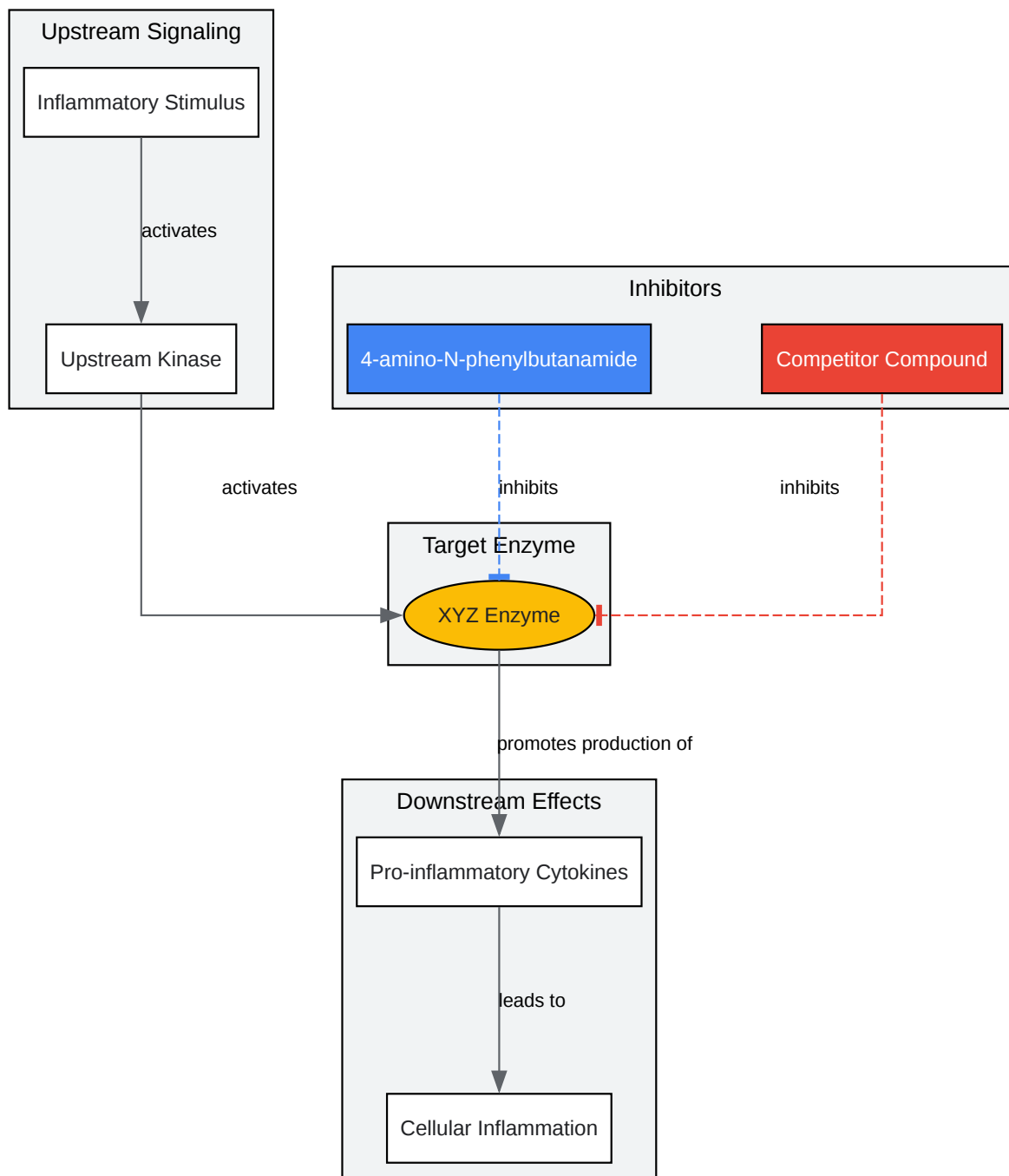
Performance Comparison

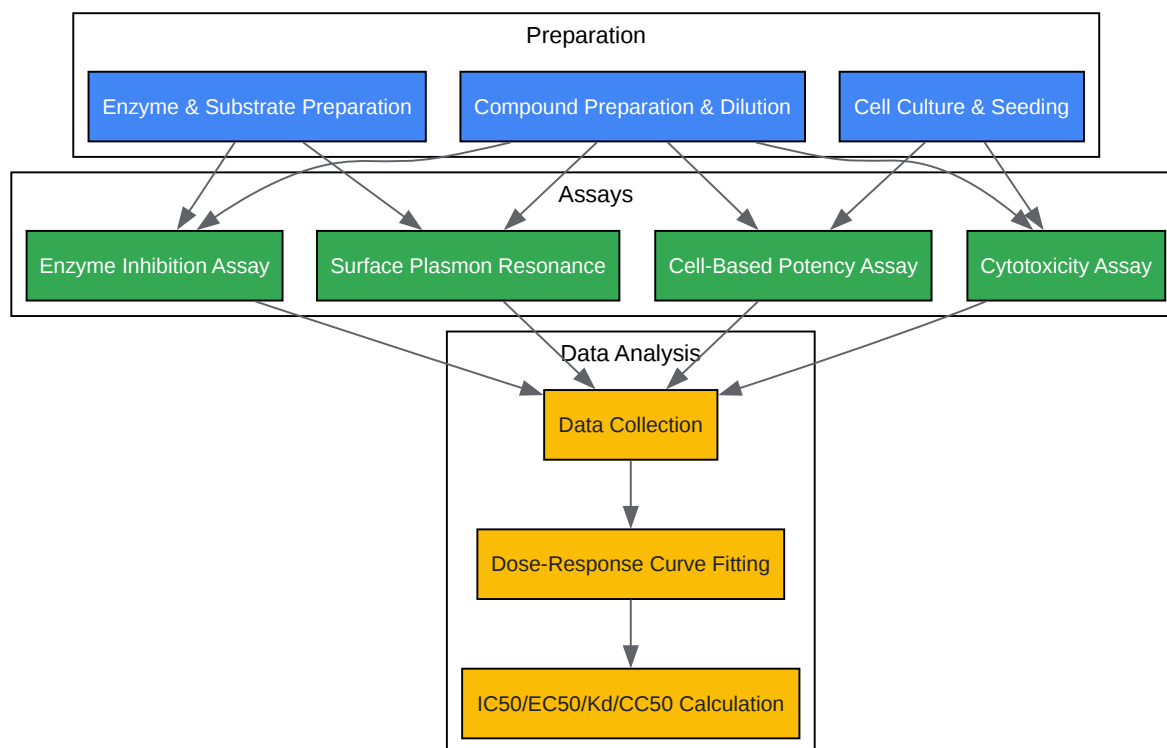
The following table summarizes the key performance indicators of 4-amino-N-phenylbutanamide and the competitor compound in in-vitro assays.

Parameter	4-amino-N-phenylbutanamide	Competitor Compound	Experiment
IC50 (nM)	75	120	Enzyme Inhibition Assay
Binding Affinity (Kd, nM)	50	85	Surface Plasmon Resonance
Cellular Potency (EC50, µM)	1.2	2.5	Cell-Based Assay
Cytotoxicity (CC50, µM)	> 50	> 50	Cytotoxicity Assay

Signaling Pathway

The diagram below illustrates the targeted signaling pathway, highlighting the role of the XYZ enzyme and the inhibitory action of the compounds.





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